![molecular formula C13H15NO6 B12576390 [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate CAS No. 185350-08-7](/img/structure/B12576390.png)
[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate typically involves esterification reactions. One common method is the reaction of 4-nitrobenzoic acid with [(2,2-dimethylpropanoyl)oxy]methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 4-aminobenzoate derivatives.
Substitution: Various substituted benzoates.
Hydrolysis: 4-nitrobenzoic acid and [(2,2-dimethylpropanoyl)oxy]methanol.
Applications De Recherche Scientifique
[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery system.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release active compounds that exert their effects through different pathways .
Comparaison Avec Des Composés Similaires
- 2-[(2,2-Dimethylpropanoyl)oxy]benzoic acid
- [(2,2-Dimethylpropanoyl)oxy]methyl (2R,4aR,4bR,6aR,8S,10aR,10bR,12aS)-8-acetoxy-2-(2-methoxy-2-oxoethyl)-4a,4b,7,7,10a-pentamethyl-1-oxooctadecahydro-2-chrysenecarboxylate
Comparison: [(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it offers a combination of properties that make it suitable for diverse applications in research and industry .
Propriétés
Numéro CAS |
185350-08-7 |
|---|---|
Formule moléculaire |
C13H15NO6 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
2,2-dimethylpropanoyloxymethyl 4-nitrobenzoate |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)12(16)20-8-19-11(15)9-4-6-10(7-5-9)14(17)18/h4-7H,8H2,1-3H3 |
Clé InChI |
RZQPFVACLOCTHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


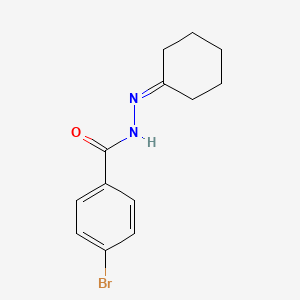
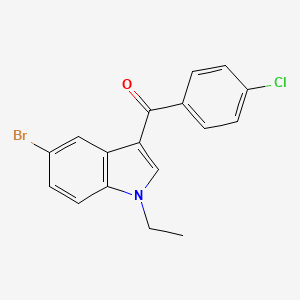
![N,N'-[Disulfanediylbis(methylene-2,1-phenylene)]dibenzamide](/img/structure/B12576322.png)
![3-[({4-[Hydroxy(phenyl)acetyl]phenyl}methyl)amino]propanenitrile](/img/structure/B12576327.png)
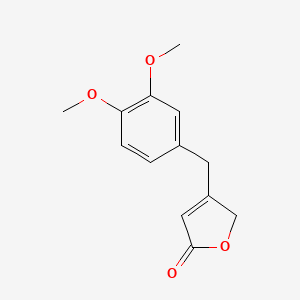
![3-(3-Nitrophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12576337.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-](/img/structure/B12576357.png)
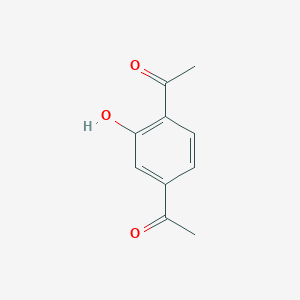
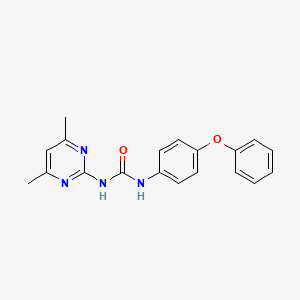
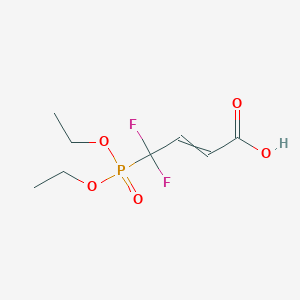
![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)

